

Physical properties of 1-Bromo-4-ethoxy-2,2-dimethylbutane (boiling point, density)

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Compound of Interest

Compound Name: 1-Bromo-4-ethoxy-2,2-dimethylbutane

Cat. No.: B1528483

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Physical Properties of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Technical Overview

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of novel chemical entities is paramount. This technical guide addresses the boiling point and density of **1-Bromo-4-ethoxy-2,2-dimethylbutane**. Despite a thorough search of available chemical databases and literature, specific experimentally determined data for the boiling point and density of this compound are not readily available. However, an analysis of its structural features and the general principles governing the physical properties of haloalkanes can provide valuable estimations.

Summary of Physical Properties

Due to the absence of specific experimental data in publicly accessible databases, the following table indicates that the boiling point and density for **1-Bromo-4-ethoxy-2,2-dimethylbutane** are not available from the conducted searches.

Physical Property	Value	Source
Boiling Point	Data not available	Not available
Density	Data not available	Not available

Theoretical Considerations and Estimation

In the absence of experimental data, computational methods serve as a primary tool for estimating the physical properties of organic molecules.^{[1][2][3][4]} Various quantitative structure-property relationship (QSPR) models and advanced computational chemistry methods like Density Functional Theory (DFT) can be employed to predict boiling points and densities with reasonable accuracy.^[1]

The boiling point of a haloalkane is influenced by several factors, including molecular weight, the nature of the halogen, and the branching of the alkyl chain.^{[5][6][7][8][9]} For **1-Bromo-4-ethoxy-2,2-dimethylbutane**, the presence of a bromine atom and the overall molecular weight would suggest a significantly higher boiling point than its non-halogenated analog. The boiling points of haloalkanes generally increase with the increasing size and mass of the halogen atom ($F < Cl < Br < I$).^[6] Branching, as seen with the 2,2-dimethyl groups in this molecule, tends to lower the boiling point compared to a straight-chain isomer of the same molecular weight due to a decrease in the surface area available for intermolecular van der Waals forces.^{[5][6]}

Similarly, the density of haloalkanes is typically greater than that of alkanes with the same number of carbon atoms. The density increases with the atomic weight of the halogen.^[5] Bromoalkanes are generally denser than water.^[8]

Experimental Protocols for Determination

While specific protocols for **1-Bromo-4-ethoxy-2,2-dimethylbutane** were not found, standard methodologies for determining the boiling point and density of liquid organic compounds are well-established.

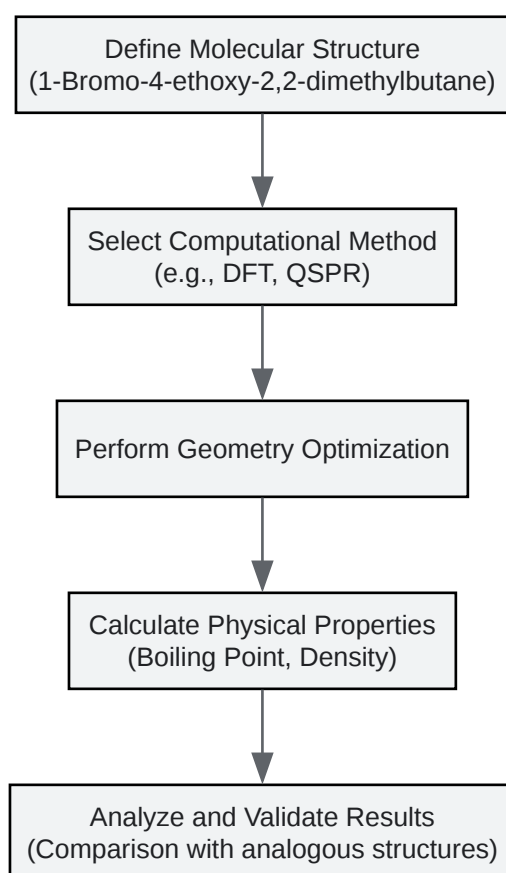
Boiling Point Determination: A common laboratory method for determining the boiling point of a small quantity of a liquid is the micro-boiling point or Siwoloboff method. This involves heating a small sample in a capillary tube inverted within a larger, heated sample tube and observing the temperature at which a steady stream of bubbles emerges and then ceases upon slight cooling. For larger quantities, distillation is the standard method, where the temperature of the vapor in equilibrium with the boiling liquid is measured.

Density Determination: The density of a liquid is typically determined using a pycnometer or a digital density meter. A pycnometer is a flask with a precisely known volume. The density is

calculated by measuring the mass of the empty pycnometer, the mass of the pycnometer filled with the sample, and the known volume. Digital density meters measure the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

Logical Workflow for Property Estimation

In the absence of experimental data, a logical workflow for estimating the physical properties of **1-Bromo-4-ethoxy-2,2-dimethylbutane** would involve computational chemistry tools.



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Caption: A generalized workflow for the computational prediction of physical properties.

It is important to note that while predictive models are powerful tools, the resulting data are estimations and should be treated as such until they can be validated by experimental evidence.

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